molecular formula C22H26N2O10 B15086517 Oxytetracycline dihydrate sigmaultra

Oxytetracycline dihydrate sigmaultra

Cat. No.: B15086517
M. Wt: 478.4 g/mol
InChI Key: IJKBSHGSRCMPQD-IFLJXUKPSA-N
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Description

Oxytetracycline dihydrate sigmaultra is a high-purity form of oxytetracycline dihydrate, an antibiotic and a tetracycline derivative. It is naturally produced by the actinomycete bacteria Streptomyces rimosus and Streptomyces xanthophaeus. This compound is widely used in scientific research due to its stringent control of elemental content, making it suitable for applications requiring high purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxytetracycline dihydrate is synthesized through the fermentation of Streptomyces rimosus. The fermentation process involves cultivating the bacteria in a nutrient-rich medium under controlled conditions. The oxytetracycline is then extracted and purified through a series of chemical processes, including filtration, precipitation, and crystallization .

Industrial Production Methods

In industrial settings, the production of oxytetracycline dihydrate involves large-scale fermentation. The bacteria are grown in bioreactors, and the antibiotic is harvested after a specific growth period. The purification process is similar to the laboratory methods but scaled up to handle larger volumes. The final product is then dried and processed into a stable dihydrate form .

Chemical Reactions Analysis

Types of Reactions

Oxytetracycline dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving oxytetracycline dihydrate include hydrochloric acid (HCl), sodium hydroxide (NaOH), and methanol. The conditions for these reactions vary but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative degradation can lead to the formation of various by-products, while substitution reactions can result in modified tetracycline derivatives .

Mechanism of Action

Oxytetracycline dihydrate exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the binding of aminoacyl transfer RNA (tRNA) to the ribosome’s A site. This inhibition is reversible and prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to oxytetracycline dihydrate include:

Uniqueness

Oxytetracycline dihydrate sigmaultra is unique due to its high purity and stringent control of elemental content, making it suitable for applications requiring precise and reliable results. Its natural production by Streptomyces rimosus and Streptomyces xanthophaeus also distinguishes it from other synthetic tetracycline derivatives .

Properties

Molecular Formula

C22H26N2O10

Molecular Weight

478.4 g/mol

IUPAC Name

(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrate

InChI

InChI=1S/C22H24N2O9.H2O/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H2/t12-,13-,14+,17+,21-,22+;/m1./s1

InChI Key

IJKBSHGSRCMPQD-IFLJXUKPSA-N

Isomeric SMILES

C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O

Canonical SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O

Origin of Product

United States

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